2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid
Overview
Description
“2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid” is a complex organic compound. It contains a phenylacetic acid group, which is a monocarboxylic acid, and a methoxy group attached to a chlorophenyl group . It is used as an intermediate for pharmaceuticals and other organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of α,β-ethylenic ketones with a leaving group that reacts with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a phenylacetic acid group, a methoxy group, and a chlorophenyl group . The molecular weight of a similar compound, methoxyphenylacetic acid, is 166.18 g/mol .
Scientific Research Applications
Structural Analysis and Synthesis
Research has shown the synthesis and structural analysis of various compounds related to 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid. For instance, Haasbroek et al. (1998) synthesized a compound from the azlactone of 5-chlorovanillin and confirmed its structure using X-ray crystallography and NMR methods, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation (Haasbroek, Oliver, & Carpy, 1998).
Biological Activity and Interaction Studies
Tahir et al. (2021) synthesized Zn(II) carboxylates derived from 2-(3-chlorophenyl) acetic acid and evaluated their biological potential. These compounds showed significant DNA interaction and potential antileishmanial activity (Tahir et al., 2021).
Pharmaceutical Research
In pharmaceutical research, Laufer et al. (1994) studied 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000), a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes, which showed various pharmacological activities including anti-inflammatory properties (Laufer, Tries, Augustin, & Dannhardt, 1994).
Antioxidant Activities
Ren (2004) investigated the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid, which showed potential as an antioxidant agent (Ren, 2004).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway . This involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been involved in various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds, such as methoxyacetic acid, are known to form via the rapid oxidation of methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which involves organoboron reagents, is known to be influenced by various factors, including temperature, solvent, and the presence of a catalyst .
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methoxy]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPXKGAGFFMDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=CC=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.